1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile
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Overview
Description
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can be achieved through several synthetic routes One common method involves the use of pyridine derivatives as starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile include other pyridine derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 6-hydroxymethyl-7,8-dihydropterin
- 6-hydroxymethylpterin
Uniqueness
What sets 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17/h1-5,16H,7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVFNJHUBQULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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